molecular formula C20H25NO6S B4279694 METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE

METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE

Cat. No.: B4279694
M. Wt: 407.5 g/mol
InChI Key: XSMMFSSZLFHTLA-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(sec-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a sulfonamide group, a sec-butyl group, and methoxy substituents on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(sec-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps. One common approach is to start with the sulfonylation of 4-(sec-butyl)aniline using a sulfonyl chloride derivative. This intermediate is then coupled with 4,5-dimethoxybenzoic acid under esterification conditions to form the final product. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(sec-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-({[4-(sec-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(sec-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The sec-butyl and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate
  • Methyl 2-({[4-(isopropyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate
  • Methyl 2-({[4-(ethyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate

Uniqueness

Methyl 2-({[4-(sec-butyl)phenyl]sulfonyl}amino)-4,5-dimethoxybenzoate is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties This can result in different reactivity and binding characteristics compared to similar compounds with other alkyl groups

Properties

IUPAC Name

methyl 2-[(4-butan-2-ylphenyl)sulfonylamino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6S/c1-6-13(2)14-7-9-15(10-8-14)28(23,24)21-17-12-19(26-4)18(25-3)11-16(17)20(22)27-5/h7-13,21H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMMFSSZLFHTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE
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METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE
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METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE
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METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE
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METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE
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METHYL 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)-4,5-DIMETHOXYBENZOATE

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